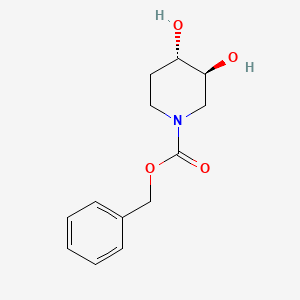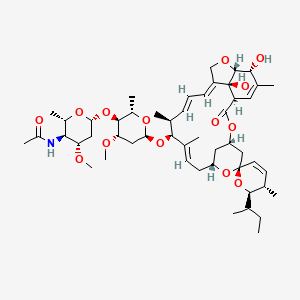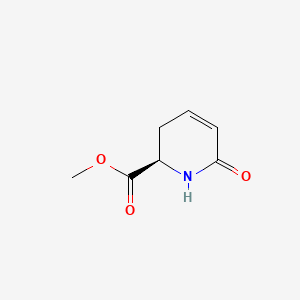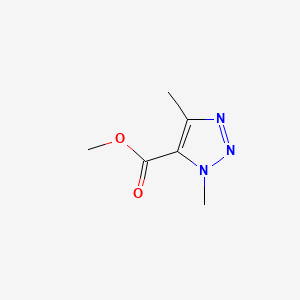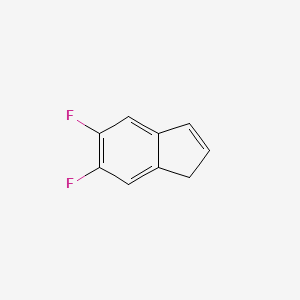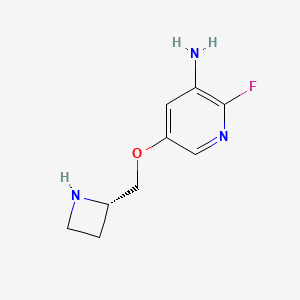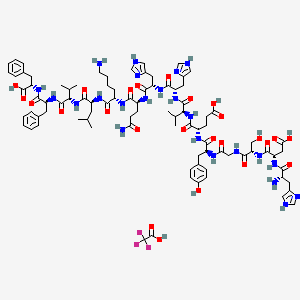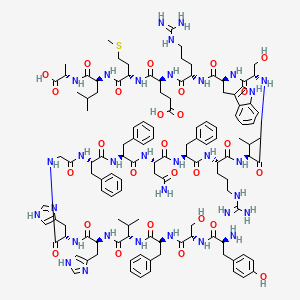
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH is a peptide composed of 20 amino acids. Each amino acid in this sequence contributes to the overall structure and function of the peptide. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH , typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection, coupling, and cleavage steps, allowing for the efficient production of large quantities of peptides.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like methionine and cysteine can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can undergo substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide.
Major Products
Oxidation: Sulfoxides, disulfides.
Reduction: Free thiols.
Substitution: Alkylated amino acids.
科学研究应用
Peptides like H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of protein folding and structure.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Utilized in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Employed in the production of biomaterials and as catalysts in various chemical reactions.
作用机制
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH: can be compared to other peptides with similar sequences or functions. Examples include:
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its structure and function. Variations in the sequence can lead to different biological activities and applications.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H164N32O27S/c1-65(2)47-85(107(167)136-68(7)119(179)180)142-105(165)84(43-46-181-8)141-104(164)83(41-42-98(159)160)140-103(163)81(35-23-44-130-120(124)125)138-111(171)90(53-74-57-132-80-34-22-21-33-78(74)80)146-116(176)95(62-155)151-118(178)100(67(5)6)152-106(166)82(36-24-45-131-121(126)127)139-109(169)87(50-70-27-15-10-16-28-70)144-113(173)93(56-96(123)157)148-110(170)88(51-71-29-17-11-18-30-71)143-108(168)86(49-69-25-13-9-14-26-69)137-97(158)60-133-102(162)91(54-75-58-128-63-134-75)147-112(172)92(55-76-59-129-64-135-76)149-117(177)99(66(3)4)153-114(174)89(52-72-31-19-12-20-32-72)145-115(175)94(61-154)150-101(161)79(122)48-73-37-39-77(156)40-38-73/h9-22,25-34,37-40,57-59,63-68,79,81-95,99-100,132,154-156H,23-24,35-36,41-56,60-62,122H2,1-8H3,(H2,123,157)(H,128,134)(H,129,135)(H,133,162)(H,136,167)(H,137,158)(H,138,171)(H,139,169)(H,140,163)(H,141,164)(H,142,165)(H,143,168)(H,144,173)(H,145,175)(H,146,176)(H,147,172)(H,148,170)(H,149,177)(H,150,161)(H,151,178)(H,152,166)(H,153,174)(H,159,160)(H,179,180)(H4,124,125,130)(H4,126,127,131)/t68-,79-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-,100-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHXIDLTWRFBY-QQTQKECVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H164N32O27S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2530.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
